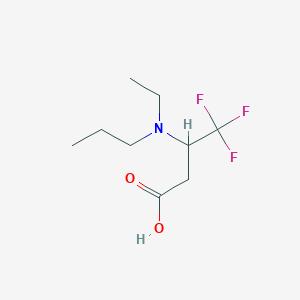
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of an amino group substituted with ethyl and propyl groups, and a trifluorobutanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. The final product is typically purified through distillation or recrystallization techniques to achieve the required purity for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluorobutanoic acid moiety
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various amines and alcohols can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism by which 3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methyl(propyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(butyl)amino)-4,4,4-trifluorobutanoic acid
- 3-(Ethyl(propyl)amino)-3,3,3-trifluoropropanoic acid
Uniqueness
3-(Ethyl(propyl)amino)-4,4,4-trifluorobutanoic acid is unique due to its specific substitution pattern and the presence of the trifluorobutanoic acid moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H16F3NO2 |
|---|---|
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
3-[ethyl(propyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C9H16F3NO2/c1-3-5-13(4-2)7(6-8(14)15)9(10,11)12/h7H,3-6H2,1-2H3,(H,14,15) |
Clave InChI |
PSBKIGOZRCEFBN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)C(CC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















